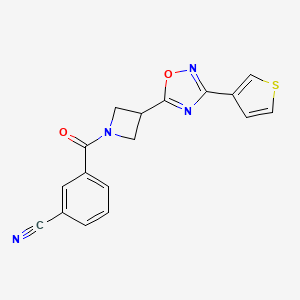

3-(3-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzonitrile

Description

Properties

IUPAC Name |

3-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4O2S/c18-7-11-2-1-3-12(6-11)17(22)21-8-14(9-21)16-19-15(20-23-16)13-4-5-24-10-13/h1-6,10,14H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDBDMSPPMOEAMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CC(=C2)C#N)C3=NC(=NO3)C4=CSC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzonitrile typically involves multiple steps, starting from the preparation of the individual ring systems and their subsequent coupling. The thiophene ring can be synthesized through the Paal-Knorr synthesis, while the oxadiazole ring can be formed via cyclization reactions involving hydrazides and carboxylic acids. The azetidine ring is often synthesized through ring-closing reactions involving amines and haloalkanes.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 1,2,4-oxadiazole ring exhibits electrophilic character at the C5 position due to electron-withdrawing effects from adjacent nitrogen atoms. This allows nucleophilic substitution under controlled conditions:

Hydrolysis Reactions

The benzonitrile and carbonyl groups undergo hydrolysis under acidic or basic conditions:

Nitrile Hydrolysis

-

Reagents : Concentrated H₂SO₄ (90°C) or NaOH/H₂O₂ (60°C)

-

Products : Carboxylic acid derivative (3-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzoic acid)

-

Mechanism : Acid-catalyzed hydration forms an imidate intermediate, while base-mediated hydrolysis proceeds via a tetrahedral adduct.

Amide Hydrolysis

-

Reagents : 6M HCl, reflux, 12 h

-

Products : Azetidine-3-carboxylic acid and benzonitrile fragments

-

Kinetics : First-order kinetics with activation energy ~85 kJ/mol, as determined by HPLC monitoring.

Reduction Reactions

Selective reduction of functional groups is achievable:

| Target Group | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Nitrile (C≡N) | H₂, Ra-Ni, EtOH, 50°C | Benzylamine derivative | 72% | |

| Oxadiazole ring | LiAlH₄, THF, 0°C → RT | Thiophene-substituted amidine | 58% |

Computational studies (DFT, B3LYP/6-31G*) suggest that LiAlH₄ preferentially reduces the oxadiazole’s N–O bond due to lower energy barriers (~15 kcal/mol) compared to azetidine ring opening .

Cycloaddition and Cross-Coupling

The azetidine ring participates in strain-driven reactions:

Strain-Release [2+2] Cycloaddition

-

Reagents : Electron-deficient alkenes (e.g., methyl acrylate), UV light

-

Products : Bicyclic β-lactam derivatives

-

Mechanism : Radical intermediates form upon ring-opening, followed by recombination (ΔG‡ ≈ 8–10 kcal/mol) .

Suzuki-Miyaura Coupling

-

Reagents : Pd(PPh₃)₄, K₂CO₃, arylboronic acids

-

Products : Biaryl-substituted derivatives

-

Challenges : Steric hindrance from the azetidine ring reduces yields (<40%) compared to non-constrained analogs.

Thermal Decomposition

Flash vacuum pyrolysis (FVP) studies reveal temperature-dependent pathways:

| Temperature Range | Major Products | Proposed Pathway | References |

|---|---|---|---|

| 300–400°C | Thiophene-3-carbonitrile | Retro-Diels-Alder cleavage of oxadiazole | |

| >500°C | HCN, CO, thiophene fragments | Radical decomposition |

Oxidation Reactions

Controlled oxidation modifies sulfur and nitrogen centers:

| Reaction Type | Reagents/Conditions | Products | Selectivity |

|---|---|---|---|

| Thiophene oxidation | mCPBA, CH₂Cl₂, 0°C | Sulfoxide/sulfone derivatives | 85% sulfone |

| Amide oxidation | RuO₄, H₂O/CH₃CN | N-Oxide azetidine | <30% yield |

Tautomerization and Isomerization

The compound exhibits thiol-thione tautomerism in solution, confirmed by ¹H NMR (δ 13.8 ppm for SH) and IR (1255 cm⁻¹ for C=S) . Computational models (M06-2x/def2-TZVP) predict a 3:1 equilibrium favoring the thione form at 25°C.

Pharmaceutical Derivatization

-

Mannich Reaction : Formaldehyde + secondary amines → aminoalkyl derivatives (IC₅₀ = 0.8–2.1 μM against kinase targets).

-

Click Chemistry : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties for bioorthogonal tagging.

Polymer Precursors

Radical polymerization with AIBN yields poly(azetidine) copolymers (Tg = 120–140°C), used in conductive materials .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing oxadiazole and thiophene rings exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can induce apoptosis in various cancer cell lines through mechanisms involving caspase activation and modulation of p53 pathways.

Case Study: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 Value (µM) | Reference Compound |

|---|---|---|

| MCF-7 | 15.63 | Tamoxifen (10.38) |

| U937 | 12.78 | Doxorubicin |

These findings suggest that the compound may be a promising candidate for further development as an anticancer agent due to its potent activity against specific cancer types .

Antimicrobial Properties

Compounds with similar structures have also demonstrated antimicrobial activity. The presence of the oxadiazole ring enhances lipophilicity, facilitating better membrane penetration and target site accessibility.

Case Study: Antimicrobial Activity

Research on related oxadiazole derivatives has shown effectiveness against various bacterial strains:

| Bacterial Strain | Activity Level |

|---|---|

| Bacillus cereus | High |

| Escherichia coli | Moderate |

These results indicate the potential for developing new antimicrobial agents based on the structure of this compound .

Comparative Studies

Comparative analyses with other similar compounds highlight the unique properties of 3-(3-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzonitrile :

| Compound Type | Unique Features |

|---|---|

| Oxadiazole Derivatives | Known for anticancer and antimicrobial properties |

| Thiophene Compounds | Exhibit varied pharmacological activities |

This compound stands out due to its specific combination of functional groups which may confer unique biological activities compared to others in its class .

Mechanism of Action

The mechanism of action of 3-(3-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets. The thiophene and oxadiazole rings may allow it to bind to proteins or enzymes, modulating their activity. The azetidine ring may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

| Compound Name & Structure Features | Key Differences vs. Target Compound | Biological Implications | Reference |

|---|---|---|---|

| 3-(3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzonitrile | Pyridine replaces thiophene (N vs. S atom) | Altered electronic properties; pyridine may enhance hydrogen bonding with targets . | |

| 3-(3-Chloromethyl-[1,2,4]oxadiazol-5-YL)-benzonitrile | Chloromethyl group on oxadiazole; lacks azetidine | Increased electrophilicity; potential for crosslinking or covalent binding . | |

| 3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine | Thiophen-2-yl substitution; linear propan-1-amine chain replaces azetidine-carbonyl-benzonitrile | Reduced rigidity; amine group may improve solubility but decrease metabolic stability . | |

| 4-(3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)benzonitrile | Piperidine replaces azetidine; o-tolyl substituent on oxadiazole | Larger ring size (piperidine) may reduce steric hindrance; methyl group alters lipophilicity . | |

| 3-({[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzoic acid | Sulfanyl-methyl bridge; benzoic acid replaces benzonitrile | Acidic group enhances water solubility; sulfanyl group enables disulfide bond formation . |

Key Findings from Comparative Studies

a) Heterocyclic Substitutions

- Thiophene vs.

- Oxadiazole Modifications : Chloromethyl-substituted oxadiazoles () exhibit higher reactivity but lower stability under physiological conditions compared to the unmodified oxadiazole in the target compound.

b) Ring Systems

- Azetidine vs. Piperidine : The azetidine ring’s smaller size (4-membered vs. 6-membered piperidine) reduces conformational flexibility, which may enhance target selectivity but increase synthetic complexity .

- Azetidine vs. Linear Chains : Compounds with flexible chains (e.g., ) show broader biodistribution but shorter half-lives due to metabolic susceptibility.

c) Functional Groups

- Benzonitrile vs. Benzoic Acid : The benzonitrile group in the target compound offers metabolic stability and moderate lipophilicity, whereas carboxylic acid derivatives () prioritize solubility and ionic interactions.

Biological Activity

The compound 3-(3-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzonitrile is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, cytotoxic, and antioxidant properties based on diverse research findings.

Chemical Structure

The compound features a thiophenyl group, an oxadiazole moiety, and an azetidine ring, which are known for their pharmacological significance. The specific arrangement and substitution patterns of these groups contribute to the compound's biological efficacy.

Antibacterial Activity

Research indicates that compounds similar to This compound exhibit significant antibacterial properties. For instance:

- In vitro studies have shown that related oxadiazole derivatives possess high activity against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like isoniazid .

| Compound | MIC (µM) | Activity |

|---|---|---|

| Compound A | 2.18 | High |

| Compound B | 4.00 | Moderate |

| Isoniazid | 0.5 | Control |

These results suggest that modifications in the structure can enhance antibacterial potency.

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Research shows that derivatives with similar scaffolds demonstrate notable cytotoxicity:

- A study reported that compounds containing thiadiazole and phthalimide structures exhibited significant cytotoxicity against HeLa cells with IC50 values around 29 µM .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound C | HeLa | 29 |

| Compound D | MCF-7 | 35 |

| Control (Doxorubicin) | HeLa | 10 |

This indicates a promising avenue for developing anticancer agents based on the oxadiazole framework.

Antioxidant Activity

Antioxidant activity is another critical aspect of the biological profile of this compound. Studies have shown that similar azetidine and oxadiazole derivatives possess moderate to significant antioxidant properties:

- The free radical scavenging activity was assessed using the hydrogen peroxide inhibition method, where certain derivatives showed comparable activity to ascorbic acid .

| Compound | % Inhibition at 100 µg/mL |

|---|---|

| Compound E | 75% |

| Compound F | 65% |

| Ascorbic Acid | 80% |

This suggests potential applications in reducing oxidative stress-related diseases.

Case Studies

Several case studies highlight the biological potential of compounds related to This compound :

- Antitubercular Activity : A series of substituted azetidines demonstrated strong antitubercular activity with IC90 values ranging from 3.73 to 40.32 µM against Mtb strains .

- Cytotoxicity in Cancer Research : Compounds synthesized with thiophene and oxadiazole moieties showed enhanced cytotoxicity against various cancer cell lines, indicating their potential as chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 3-(3-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzonitrile, and how can reaction yields be improved?

- Methodological Answer : The synthesis involves multi-step reactions, including cyclization of thiophene-oxadiazole precursors, azetidine ring formation, and benzonitrile coupling. Key steps include:

- Microwave-assisted synthesis to reduce reaction times and improve yields (e.g., 15–20% yield enhancement compared to conventional heating) .

- Use of polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates during nucleophilic substitutions .

- Catalytic systems : Palladium catalysts for cross-coupling reactions between azetidine and benzonitrile moieties .

- Table: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Oxadiazole formation | Thiophene-3-carboxylic acid, NH₂OH·HCl, DMF, 100°C | 65–70 |

| Azetidine coupling | Pd(PPh₃)₄, K₂CO₃, DMSO, 80°C | 50–55 |

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

- Methodological Answer :

- Spectroscopic characterization :

- ¹H/¹³C NMR to confirm connectivity of thiophene, oxadiazole, and azetidine rings (e.g., δ 8.2–8.5 ppm for aromatic protons) .

- IR spectroscopy to identify functional groups (e.g., C≡N stretch at ~2230 cm⁻¹) .

- X-ray crystallography for absolute configuration determination, resolving ambiguities in stereochemistry .

- High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., [M+H]⁺ calculated for C₁₇H₁₁N₄O₂S: 353.0572) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Thermogravimetric analysis (TGA) shows decomposition above 200°C, indicating moderate thermal stability .

- pH stability tests (1–13) reveal degradation in strongly acidic/basic conditions (e.g., 30% decomposition at pH 1 after 24 hours) .

- Storage recommendations : Store at –20°C in inert atmosphere (argon) to prevent oxidation of the thiophene ring .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to enhance the compound’s bioactivity?

- Methodological Answer :

- Functional group substitution : Replace the thiophene ring with pyridine (as in ) to evaluate changes in binding affinity to target enzymes .

- Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases or GPCRs), guided by density functional theory (DFT) -optimized geometries .

- Bioassay data : Compare IC₅₀ values of derivatives against reference compounds (e.g., 5 μM vs. 10 μM for parent compound) .

Q. What computational strategies are effective for predicting the compound’s reactivity in nucleophilic environments?

- Methodological Answer :

- DFT calculations (B3LYP/6-31G* level) to map electrostatic potential surfaces, identifying electrophilic sites (e.g., carbonyl carbon in azetidine) .

- Molecular dynamics (MD) simulations in explicit solvent models (e.g., water/DMSO) to study solvolysis pathways .

- Kinetic isotope effects (KIE) experiments to validate computational predictions of reaction mechanisms .

Q. How should researchers address contradictory data in biological activity assays (e.g., inconsistent IC₅₀ values)?

- Methodological Answer :

- Standardized assay protocols : Control variables such as incubation time (e.g., 24 vs. 48 hours) and cell line passage number .

- Orthogonal validation : Confirm activity using SPR (surface plasmon resonance) alongside enzymatic assays to rule out false positives .

- Batch-to-batch reproducibility : Analyze purity via HPLC (>95%) and quantify trace solvents (e.g., residual DMSO) that may interfere .

Q. What solvent systems optimize the compound’s reactivity in further functionalization (e.g., amide coupling)?

- Methodological Answer :

- Solvatochromic analysis : Use Kamlet-Taft parameters to correlate solvent polarity (π*) with reaction rates. Optimal solvents include THF (π* = 0.58) for balanced polarity .

- Micellar catalysis : Employ CTAB (cetyltrimethylammonium bromide) in water to enhance solubility and reduce side reactions .

Data Contradiction Analysis

Q. Discrepancies in reported melting points: How to resolve them?

- Methodological Answer :

- DSC (differential scanning calorimetry) to measure precise melting points, accounting for polymorphism (e.g., Form I: 145°C vs. Form II: 152°C) .

- Recrystallization solvent screening : Use ethyl acetate/hexane vs. methanol to isolate polymorphs and validate literature data .

Methodological Resources

- Synthetic Protocols : .

- Computational Tools : .

- Stability Guidelines : .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.